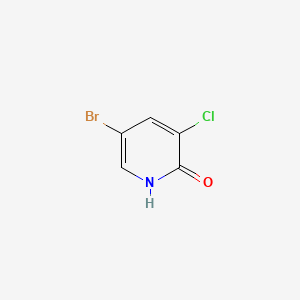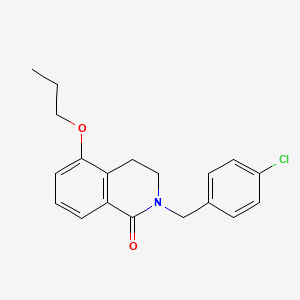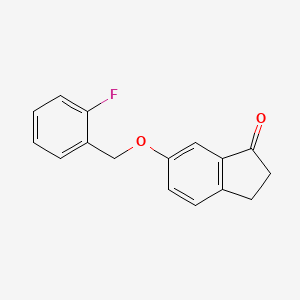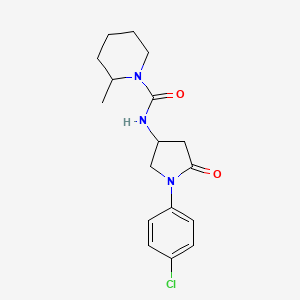
3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide, also known as Janelia Fluor 549 (JF549), is a fluorescent dye that has gained popularity in recent years due to its unique properties. It is a water-soluble dye that has a high quantum yield, which makes it an attractive option for various scientific research applications.
Wirkmechanismus
JF549 is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. It has a high quantum yield, which means that it emits a high amount of light for every photon absorbed. JF549 has a maximum excitation wavelength of 549 nm and a maximum emission wavelength of 565 nm.
Biochemical and Physiological Effects
JF549 has minimal biochemical and physiological effects on live cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of JF549 used in experiments should be optimized to avoid any potential effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JF549 is its high photostability, which makes it an ideal option for long-term imaging experiments. It also has a high quantum yield, which means that it emits a high amount of light for every photon absorbed. However, JF549 has some limitations in lab experiments. It has a relatively low extinction coefficient, which means that it absorbs light less efficiently than other fluorescent dyes. It also has a narrow excitation and emission spectrum, which limits its utility in multicolor imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of JF549 in scientific research. One potential direction is the development of JF549-based biosensors for detecting specific molecules in live cells. Another direction is the optimization of JF549 for use in multicolor imaging experiments. Additionally, JF549 could be used in combination with other fluorescent dyes to create novel imaging modalities with improved sensitivity and specificity.
Conclusion
JF549 is a fluorescent dye that has gained popularity in recent years due to its unique properties. It has a high photostability, a high quantum yield, and is compatible with various imaging modalities. JF549 has various scientific research applications, particularly in the field of bioimaging. It has minimal biochemical and physiological effects on live cells and has several advantages and limitations in lab experiments. There are several future directions for the use of JF549 in scientific research, including the development of biosensors and optimization for multicolor imaging experiments.
Synthesemethoden
The synthesis of JF549 is a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of 3-(hydroxymethyl)-1-methyl-1H-indole-5-sulfonic acid, which is then reacted with trimethylamine to form 3-(hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonic acid. The final step involves the reaction of 3-(hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonic acid with sulfonyl chloride to form JF549. The overall yield of the synthesis is approximately 33%.
Wissenschaftliche Forschungsanwendungen
JF549 has various scientific research applications, particularly in the field of bioimaging. It is commonly used as a fluorescent dye for labeling proteins, DNA, and RNA in live cells. JF549 has a high photostability, which makes it an ideal option for long-term imaging experiments. It is also compatible with various imaging modalities, such as confocal microscopy, super-resolution microscopy, and flow cytometry.
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-N,N,1-trimethylindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-7,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMVXVVIAJXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)


![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)